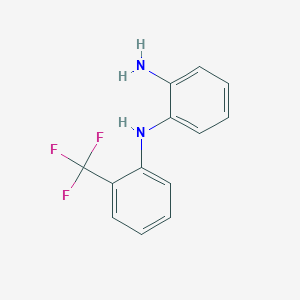

N1-(2-(trifluorométhyl)phényl)benzène-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzene-1,2-diamine moiety

Applications De Recherche Scientifique

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine in the presence of N,N-diisopropylethylamine in ethanol at approximately 0°C for 4 hours. This reaction yields a mixture of N1-(5-ethoxy-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine and N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, which can be separated by chromatography . Repeating the reaction in dichloromethane leads to the sole formation of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine in higher yield .

Industrial Production Methods

Industrial production methods for N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction is facilitated by the electron-withdrawing trifluoromethyl group, making the aromatic ring more susceptible to nucleophilic attack.

Reduction: The nitro groups in the intermediate compounds can be reduced to amines using common reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as N,N-diisopropylethylamine and solvents like ethanol or dichloromethane are commonly used.

Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reducing nitro groups to amines.

Major Products

The major products formed from these reactions include various substituted benzenediamines, which can be further functionalized for specific applications .

Mécanisme D'action

The mechanism of action of N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, π-π interactions, or other non-covalent interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine

- N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

Uniqueness

The presence of both the trifluoromethyl group and the benzenediamine moiety provides a versatile platform for further functionalization and application in various fields .

Activité Biologique

N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine, an organic compound with the molecular formula C13H11F3N2, contains a trifluoromethyl group and two amino groups on a benzene ring. Its unique structure suggests potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews its biological activity based on available research findings, including synthesis methods, mechanisms of action, and potential therapeutic applications.

The presence of the trifluoromethyl group enhances the lipophilicity of the compound, which can influence its interaction with biological targets. The molecular weight is approximately 252.24 g/mol, and its chemical structure is depicted as follows:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine | C13H11F3N2 | 252.24 |

Synthesis Methods

Various synthetic routes have been explored to produce N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine. A common method involves nucleophilic aromatic substitution reactions starting from commercially available precursors. High yields of pure products are achievable through optimized reaction conditions.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The trifluoromethyl group is known to enhance the efficacy of certain antibiotics by increasing their binding affinity to bacterial enzymes. For instance, halogenated derivatives of sulfonamides have shown improved activity against drug-resistant bacteria due to their structural similarities to pivotal metabolic substrates .

The mechanism of action for N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine likely involves interaction with specific biological targets such as enzymes or receptors. The amino groups can participate in hydrogen bonding and ionic interactions with active sites of enzymes, potentially inhibiting their activity and disrupting metabolic pathways.

Study 1: Enzymatic Inhibition

A study exploring the inhibition of microsomal prostaglandin E2 synthase 1 (mPGES-1) found that compounds similar to N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine could effectively inhibit this enzyme, which is crucial in inflammatory processes . This suggests a potential application in treating inflammatory diseases.

Study 2: Biotransformation Applications

Research has also highlighted the use of whole-cell biotransformation techniques to produce chiral intermediates from trifluoromethyl-containing compounds. These intermediates are essential in synthesizing neuroprotective agents . Such findings indicate that N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine could serve as a valuable precursor in drug development.

Propriétés

IUPAC Name |

2-N-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2/c14-13(15,16)9-5-1-3-7-11(9)18-12-8-4-2-6-10(12)17/h1-8,18H,17H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZMYKQMTYZNRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.